3-Benzylsulfanylpropan-1-amine;hydrochloride
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Overview
Description
3-Benzylsulfanylpropan-1-amine;hydrochloride is an organic compound that features a benzyl group attached to a sulfanylpropylamine backbone. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzylsulfanylpropan-1-amine typically involves the reaction of benzyl mercaptan with 3-chloropropan-1-amine under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism where the thiolate anion attacks the carbon atom bearing the leaving group (chloride).
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up by using continuous flow reactors to maintain optimal reaction conditions and improve yield. The hydrochloride salt is then formed by treating the free base with hydrochloric acid, followed by crystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
3-Benzylsulfanylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The amine group can be reduced to form secondary or tertiary amines.
Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Benzylsulfinylpropan-1-amine or benzylsulfonylpropan-1-amine.
Reduction: N-benzylsulfanylpropan-1-amine or N,N-dibenzylsulfanylpropan-1-amine.
Substitution: Various substituted benzyl derivatives depending on the electrophile used.
Scientific Research Applications
3-Benzylsulfanylpropan-1-amine;hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic effects, particularly in the development of novel drugs.
Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Benzylsulfanylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. The amine group can participate in hydrogen bonding and ionic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-Benzylsulfanylpropan-1-amine: The free base form without the hydrochloride salt.
Benzylamine: Lacks the sulfanyl group, making it less versatile in certain reactions.
Thiopropylamine: Lacks the benzyl group, affecting its chemical properties and reactivity.
Uniqueness
3-Benzylsulfanylpropan-1-amine;hydrochloride is unique due to the presence of both the benzyl and sulfanyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound in various fields of research and industry.
Properties
CAS No. |
53186-33-7 |
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Molecular Formula |
C10H16ClNS |
Molecular Weight |
217.76 g/mol |
IUPAC Name |
3-benzylsulfanylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C10H15NS.ClH/c11-7-4-8-12-9-10-5-2-1-3-6-10;/h1-3,5-6H,4,7-9,11H2;1H |
InChI Key |
PAJIHIJRBNCBBG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSCCCN.Cl |
Origin of Product |
United States |
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